2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(2-bicyclo[221]hept-5-enylmethyl)piperazin-1-yl]ethanol is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol typically involves the reaction of bicyclo[2.2.1]hept-5-enylmethyl derivatives with piperazine under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, leading to the formation of oxiranes, which are then subjected to aminolysis with benzylamine or benzylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biochemical processes and cellular responses. Detailed studies on its binding affinity and activity at various targets are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and exhibit similar reactivity.
Piperazine derivatives: Compounds with piperazine rings that have diverse pharmacological and chemical properties.
Ethanolamines: Molecules containing ethanol groups that are widely used in various applications
Uniqueness
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol is unique due to its combination of a bicyclic structure, piperazine ring, and ethanol group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-8-7-15-3-5-16(6-4-15)11-14-10-12-1-2-13(14)9-12/h1-2,12-14,17H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDXPMKIGOJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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